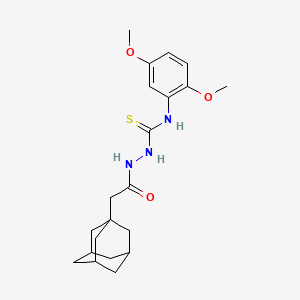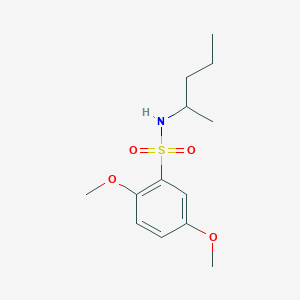![molecular formula C16H22N4O4 B4117000 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide](/img/structure/B4117000.png)
1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide
描述
1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide, also known as MNPA, is a chemical compound that has been extensively studied for its potential application in scientific research. This compound has been found to have a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide is not fully understood, but it is thought to involve the modulation of ion channels, particularly those involved in the regulation of calcium ions. 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been found to selectively inhibit certain types of calcium channels, leading to changes in intracellular calcium levels and downstream signaling pathways. This mechanism of action may underlie many of the biochemical and physiological effects of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been found to have a range of interesting biochemical and physiological effects. In neuronal cells, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been found to modulate the activity of voltage-gated calcium channels, leading to changes in intracellular calcium levels and neurotransmitter release. 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has also been found to inhibit the proliferation of cancer cells, potentially through the induction of apoptosis. In addition, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been found to have anti-inflammatory effects, potentially through the modulation of cytokine production.
实验室实验的优点和局限性
One of the main advantages of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide for lab experiments is its selectivity for certain types of ion channels, making it a potentially useful tool for investigating the role of these channels in cellular function. 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide also has a relatively simple synthesis method, making it accessible to a wide range of researchers. However, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide is not without limitations. One major limitation is its potential toxicity, particularly at high concentrations. 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide also has limited solubility in aqueous solutions, which may limit its use in certain experimental settings.
未来方向
There are many potential future directions for research on 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide. One area of interest is the development of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide as a drug lead compound, particularly for the treatment of cancer. Further studies are needed to investigate the potential anti-tumor effects of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide and to optimize its pharmacokinetic properties. Another area of interest is the role of 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide in neuronal function, particularly its effects on calcium signaling and neurotransmitter release. Finally, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide may have potential applications in other areas of research, such as immunology and cardiovascular disease, which warrant further investigation.
科学研究应用
1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been studied for its potential application in a range of scientific research fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been found to modulate the activity of certain ion channels, making it a potential tool for investigating the role of these channels in neuronal function. In pharmacology, 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has been studied for its potential use as a drug lead compound, with promising results in preclinical studies. 1-[5-(4-morpholinyl)-2-nitrophenyl]-4-piperidinecarboxamide has also been studied for its potential application in the treatment of cancer, with preliminary studies suggesting that it may have anti-tumor effects.
属性
IUPAC Name |
1-(5-morpholin-4-yl-2-nitrophenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4/c17-16(21)12-3-5-19(6-4-12)15-11-13(1-2-14(15)20(22)23)18-7-9-24-10-8-18/h1-2,11-12H,3-10H2,(H2,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRDKJMCFDIEXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=CC(=C2)N3CCOCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(Morpholin-4-yl)-2-nitrophenyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(4-chlorophenoxy)-N-[cyclopentyl(phenyl)methyl]acetamide](/img/structure/B4116951.png)

![1-[(4-methylphenyl)sulfonyl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyrrolidinone](/img/structure/B4116971.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B4116972.png)
![3-[4-(dimethylamino)phenyl]-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4116976.png)
![N-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B4116981.png)
![2-bromo-N-{1-[4-methyl-5-({2-[(2-methylcyclohexyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4117004.png)
![N-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}-1-(3-isoxazolyl)-N-methylethanamine](/img/structure/B4117010.png)
![N-[2-(methylthio)phenyl]-2-(4-{[(1-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4117013.png)
![N-[2-(cyclooctylamino)ethyl]-2-fluorobenzamide oxalate](/img/structure/B4117021.png)
![4-[2-(benzyloxy)phenyl]-6,7-dimethoxy-3,4-dihydro-2(1H)-quinolinone](/img/structure/B4117029.png)